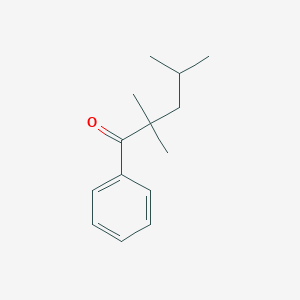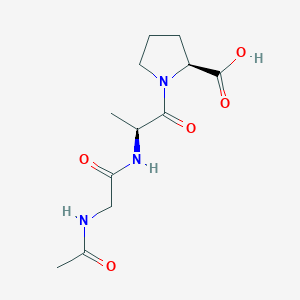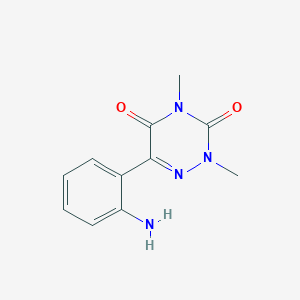
Potassium bis(2,4-dimethylphenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium bis(2,4-dimethylphenyl)methanide is an organometallic compound that features a potassium ion coordinated to a bis(2,4-dimethylphenyl)methanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium bis(2,4-dimethylphenyl)methanide typically involves the reaction of 2,4-dimethylbenzyl chloride with potassium metal in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. The potassium metal reacts with the 2,4-dimethylbenzyl chloride to form the desired organometallic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium bis(2,4-dimethylphenyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The methanide anion can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium bis(2,4-dimethylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium bis(2,4-dimethylphenyl)methanide involves the interaction of the methanide anion with various electrophiles. The potassium ion stabilizes the anion, allowing it to act as a nucleophile in chemical reactions. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium bis(2,4-dimethylphenyl)amide
- Potassium bis(2,4-dimethylphenyl)carbamate
- Potassium bis(2,4-dimethylphenyl)phosphide
Uniqueness
Potassium bis(2,4-dimethylphenyl)methanide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
61582-89-6 |
|---|---|
Molekularformel |
C17H19K |
Molekulargewicht |
262.43 g/mol |
IUPAC-Name |
potassium;1-[(2,4-dimethylphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C17H19.K/c1-12-5-7-16(14(3)9-12)11-17-8-6-13(2)10-15(17)4;/h5-11H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
ZOSPRYBLBIYTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[CH-]C2=C(C=C(C=C2)C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)



![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)




![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

